N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopentanecarboxamide
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Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopentanecarboxamide is a complex organic compound with a molecular formula of C18H21N3O3S and a molecular weight of 359.44 g/mol. This compound features a pyridazine ring, which is known for its diverse pharmacological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. The process includes:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonation of the pyridazine ring using ethylsulfonyl chloride under basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Cyclopentanecarboxamide Moiety: This final step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives under amide-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Substitution: The phenyl and cyclopentanecarboxamide groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phenyl and cyclopentanecarboxamide derivatives.
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound can modulate signaling pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds such as Zardaverine and Emorfazone share the pyridazine core and exhibit similar pharmacological activities.
Sulfonyl-Containing Compounds: Other sulfonyl derivatives, like sulfonamides, also show diverse biological activities.
Uniqueness
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its broad range of applications in various fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-25(23,24)17-12-11-16(20-21-17)13-7-9-15(10-8-13)19-18(22)14-5-3-4-6-14/h7-12,14H,2-6H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKPTCRVUUUENQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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